molecular formula C7H3Cl2NO3 B1408608 3,4-Dichloro-2-nitrobenzaldehyde CAS No. 1804897-10-6

3,4-Dichloro-2-nitrobenzaldehyde

Cat. No.: B1408608
CAS No.: 1804897-10-6
M. Wt: 220.01 g/mol
InChI Key: LUWUNYMGFNDSJH-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one nitro group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3,4-dichlorobenzaldehyde. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is carried out in specialized reactors that allow for precise control of temperature and acid concentration. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3,4-Dichloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,4-Dichloro-2-nitrobenzoic acid.

Scientific Research Applications

3,4-Dichloro-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chlorine atoms are replaced by nucleophiles through the formation of a transition state and subsequent release of the leaving group.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 3,5-Dichloro-4-nitrobenzaldehyde

Uniqueness

3,4-Dichloro-2-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,4-dichloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWUNYMGFNDSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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